

Preclinical Profile of Deucrictibant: An In-depth Technical Guide

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Compound of Interest

Compound Name: **Deucrictibant**

Cat. No.: **B10821495**

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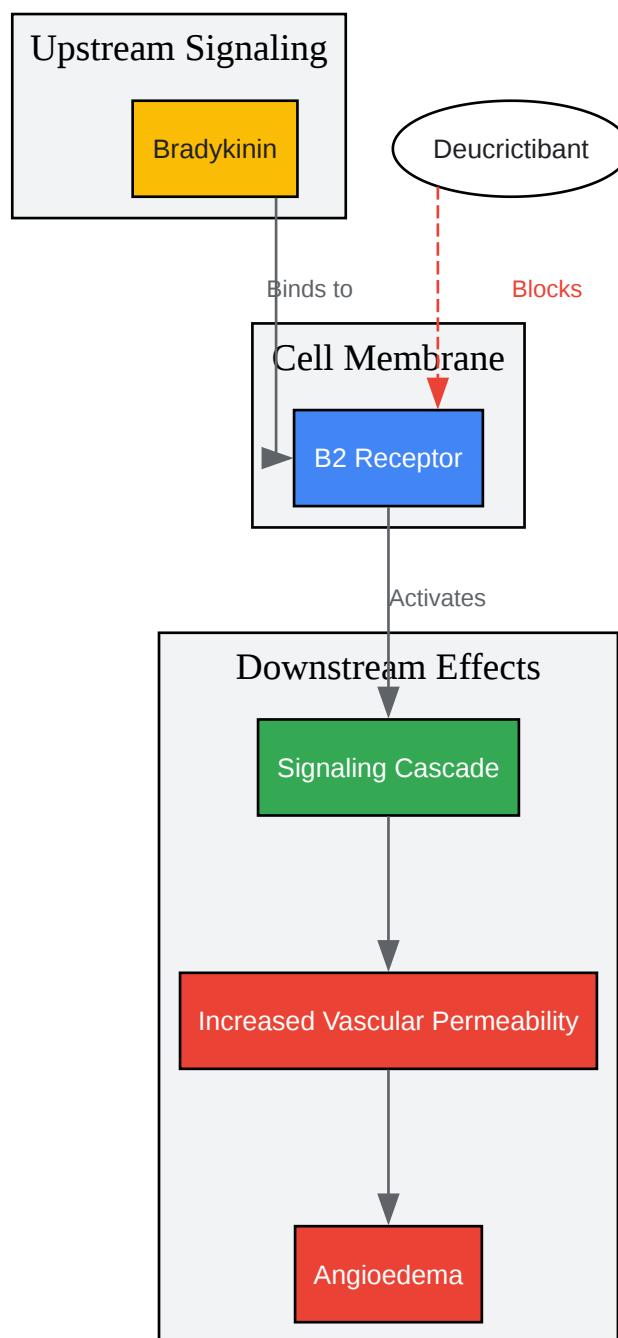
For Researchers, Scientists, and Drug Development Professionals

Introduction

Deucrictibant (formerly PHA121) is a novel, orally bioavailable small-molecule antagonist of the bradykinin B2 receptor currently in late-stage clinical development for the on-demand and prophylactic treatment of hereditary angioedema (HAE).^[1] This technical guide provides a comprehensive overview of the preclinical studies of **Deucrictibant** in various animal models, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Mechanism of Action: Bradykinin B2 Receptor Antagonism

Deucrictibant functions as a competitive antagonist of the bradykinin B2 receptor. In pathological conditions such as HAE, excessive bradykinin production leads to increased vascular permeability and subsequent swelling (angioedema). By blocking the interaction of bradykinin with its B2 receptor, **Deucrictibant** mitigates the downstream signaling cascade responsible for these symptoms.



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Deucrictibant's mechanism of action.

Pharmacology

In Vitro Potency and Selectivity

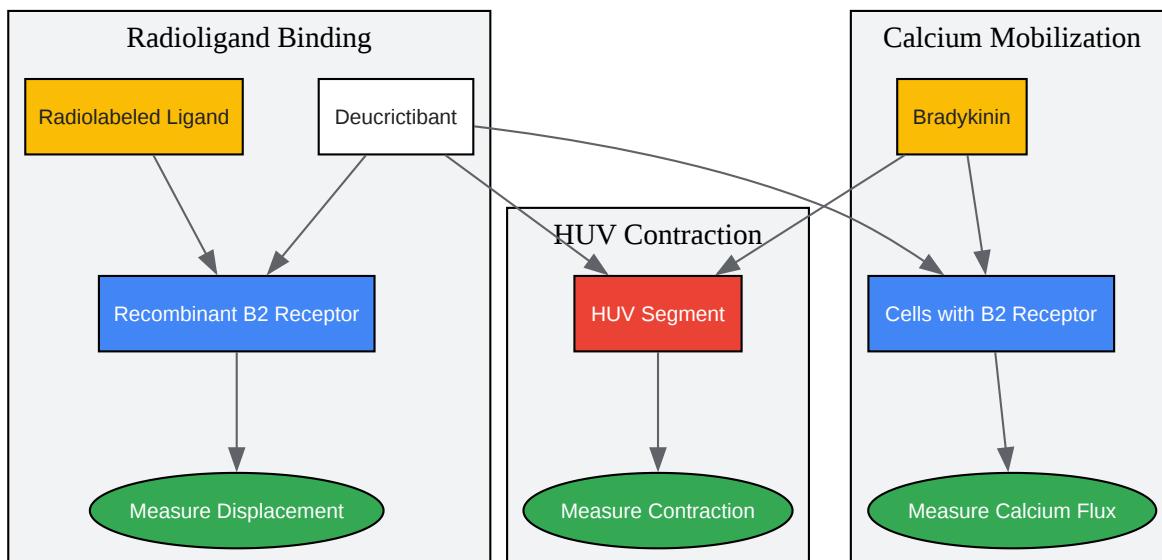
Deucrictibant and its active metabolite have demonstrated high affinity and potent antagonism of the human bradykinin B2 receptor in various in vitro assays. The compound is significantly more potent than icatibant, an established injectable B2 receptor antagonist.

Compound	Assay	Species	Receptor	Parameter	Value	Reference
Deucrictibant (PHA-022121)	Radioligand Binding	Human	Recombinant B2	Ki (nM)	0.47	[2]
Calcium Mobilization	Human	Recombinant B2	Kb (nM)	0.15	[2]	
Human Umbilical Vein Contraction	Human	Endogenous B2	pA2	0.35 nM	[2]	
Active Metabolite (PHA-022484)	Radioligand Binding	Human	Recombinant B2	Ki (nM)	0.70	[2]
Calcium Mobilization	Human	Recombinant B2	Kb (nM)	0.26	[2]	
Human Umbilical Vein Contraction	Human	Endogenous B2	pA2	0.47 nM	[2]	
Icatibant	Human Umbilical Vein Contraction	Human	Endogenous B2	pA2	8.7 nM	

Deucrictibant exhibits high selectivity for the human bradykinin B2 receptor over a wide range of other molecular targets, including the bradykinin B1 receptor.[3]

Experimental Protocols: In Vitro Assays

- Radioligand Binding Assay: The affinity of **Deucrictibant** for the recombinant human bradykinin B2 receptor was determined by its ability to displace a radiolabeled ligand.
- Calcium Mobilization Assay: The antagonist potency was measured by the ability of **Deucrictibant** to inhibit bradykinin-induced increases in intracellular calcium in cells expressing the recombinant human B2 receptor.
- Human Umbilical Vein (HUV) Contractility Assay: The functional antagonism at the endogenous human B2 receptor was assessed by measuring the inhibition of bradykinin-induced contractions of isolated HUV segments.



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In vitro experimental workflows.

Pharmacokinetics

Preclinical pharmacokinetic studies were conducted to characterize the absorption, distribution, metabolism, and excretion (ADME) of **Deucrictibant**. A one-compartment, first-order elimination pharmacokinetic model was developed based on in vitro and animal pharmacokinetic data to predict the human pharmacokinetic profile.^[3] Preclinical data indicated comparable exposure between oral solution and capsule formulations and suggested that **Deucrictibant** is well-absorbed in the gut.

Pharmacodynamics in Animal Models

Bradykinin Challenge Model in Cynomolgus Monkeys

A key preclinical model used to assess the in vivo efficacy of **Deucrictibant** was a bradykinin challenge model in cynomolgus monkeys. In this model, intravenous administration of bradykinin induces a transient reduction in blood pressure, which can be attenuated by a bradykinin B2 receptor antagonist.

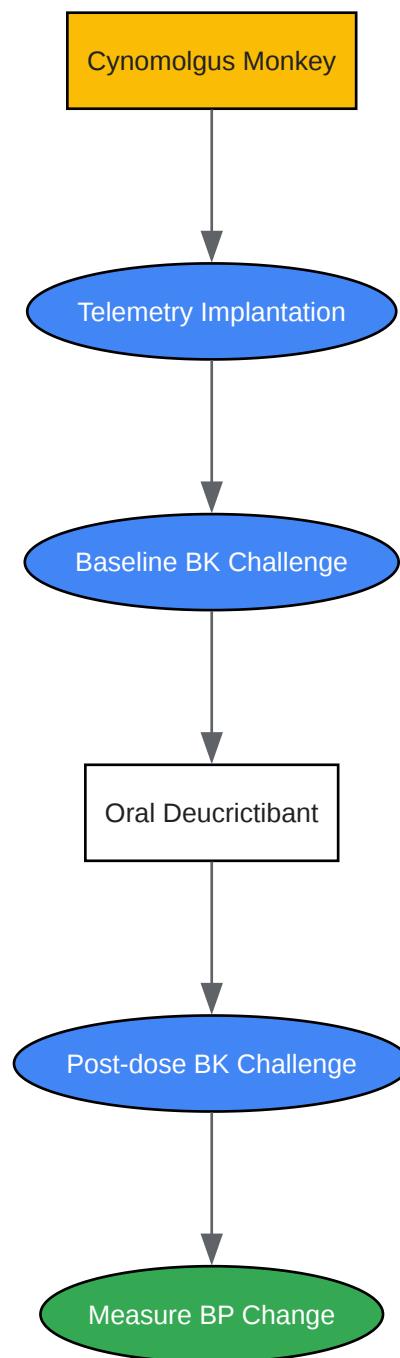
Animal Model	Doses of Deucrictibant	Key Findings	Reference
Cynomolgus Monkey	0.1, 0.3, 1, 3, and 10 mg/kg (oral)	Dose-dependent inhibition of bradykinin-induced blood pressure changes. Faster onset of action compared to icatibant.	

Based on the data from this monkey model, the predicted efficacious concentrations in humans were determined.

Parameter	Predicted Human Value	Reference
EC50	3.55 ng/mL	
EC85	20.1 ng/mL	

Experimental Protocol: Bradykinin Challenge in Monkeys

- Freely moving cynomolgus monkeys were equipped with telemetry for continuous blood pressure monitoring.
- A baseline transient reduction in blood pressure (~30-40 mmHg) was established by intravenous administration of bradykinin.
- **Deucrictibant** was administered orally at various dose levels.
- Repeated bradykinin challenges were performed, and the reduction in blood pressure was measured.
- The percentage change in blood pressure reduction compared to the pre-dose baseline was calculated to determine the inhibitory effect of **Deucrictibant**.

[Click to download full resolution via product page](#)*Monkey bradykinin challenge workflow.*

Humanized Bradykinin B2 Receptor Transgenic Rat Model

A transgenic rat model with a humanized bradykinin B2 receptor was also developed to evaluate the efficacy of species-selective B2 receptor antagonists like **Deucrictibant**.^[3] This model provides a more pharmacologically relevant system for studying human-specific drug candidates in a rodent species.

Toxicology

The safety profile of **Deucrictibant** has been evaluated in nonclinical toxicology studies. A 26-week toxicology study in a rodent species was conducted to support the clinical development program. Additionally, nonclinical studies in non-human primates have shown no evidence of adverse effects on cardiovascular parameters after repeated dosing.

Study	Species	Duration	Key Findings	Reference
General Toxicology	Rodent	26 weeks	Study completed to support clinical trials.	
Cardiovascular Safety	Non-human Primates	3 months and chronic	No impact on cardiovascular parameters.	

Conclusion

Preclinical studies in various in vitro and in vivo models have demonstrated that **Deucrictibant** is a potent, selective, and orally bioavailable antagonist of the bradykinin B2 receptor. The pharmacodynamic effects observed in the cynomolgus monkey bradykinin challenge model were predictive of the efficacious doses in humans. The nonclinical safety profile supports the ongoing clinical development of **Deucrictibant** as a promising oral therapy for both the on-demand and prophylactic treatment of HAE.

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